molecular formula C21H22N4O3S2 B2955797 4-(diethylamino)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865182-59-8

4-(diethylamino)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2955797
M. Wt: 442.55
InChI Key: WCJCCHSINYPIQQ-LNVKXUELSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The structural formula represents the arrangement of atoms in the molecule of the compound.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactants and products, the mechanism of the reaction, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying the physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) of the compound.


Scientific Research Applications

Cardiac Electrophysiology

Studies have synthesized and evaluated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating potential as class III agents in treating reentrant arrhythmias with comparable potency and efficacy to known clinical trials candidates (Morgan et al., 1990).

Anticancer Activity

Research into pro-apoptotic indapamide derivatives, including structures similar to the one of interest, has shown significant anticancer activity against melanoma cell lines, with specific compounds demonstrating high proapoptotic activity and efficacy in inhibiting human carbonic anhydrase isoforms, relevant for cancer treatment strategies (Yılmaz et al., 2015).

Enzyme Inhibition

New compounds within the structural family have been designed to preferentially inhibit human carbonic anhydrase isoforms, showing the influence of electronic and steric features on biological activity. This highlights their potential in developing targeted therapeutic agents (Distinto et al., 2019).

Antimicrobial and Antifungal Properties

Synthesized derivatives have been evaluated for their antibacterial and antifungal properties, showing significant activity against various strains such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. This positions these compounds as promising candidates for developing new antimicrobial agents (Padalkar et al., 2016).

Fluorescent Sensors and Photophysical Properties

Certain derivatives have been explored for their photophysical properties, acting as fluorescent sensors with potential applications in biological imaging and molecular probes. These studies have demonstrated the compounds' excited-state intra-molecular proton transfer pathway, leading to single absorption and dual emission characteristics, which are valuable for scientific research applications (Padalkar et al., 2011).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, environmental impact, etc.


Future Directions

This involves predicting or suggesting future research directions. It could include potential applications of the compound, further reactions it could undergo, or improvements in its synthesis.


properties

IUPAC Name

4-(diethylamino)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-4-13-25-18-12-11-17(30(22,27)28)14-19(18)29-21(25)23-20(26)15-7-9-16(10-8-15)24(5-2)6-3/h1,7-12,14H,5-6,13H2,2-3H3,(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJCCHSINYPIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diethylamino)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

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